molecular formula C16H15N3O4S2 B2683864 (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide CAS No. 682764-17-6

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide

Cat. No.: B2683864
CAS No.: 682764-17-6
M. Wt: 377.43
InChI Key: QRAMBCUYZSLLSI-FMIVXFBMSA-N
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Description

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thioxothiazolidinone moiety, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thioxothiazolidinone core, followed by the introduction of the furan-2-ylmethylene group through a condensation reaction. The final step involves coupling with the isoxazole derivative under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions: (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinones.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and isoxazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of bases or acids as catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thioxothiazolidinone moiety may produce thiazolidinones.

Scientific Research Applications

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

Comparison with Other Similar Compounds: (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide can be compared to other compounds with similar structures, such as:

    Thiazolidinones: These compounds share the thiazolidinone core and may exhibit similar biological activities.

    Isoxazoles: Compounds with isoxazole rings can be compared in terms of their chemical reactivity and biological properties.

    Furan Derivatives: Furan-containing compounds can be evaluated for their stability and reactivity.

Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Comparison with Similar Compounds

  • 4-oxo-2-thioxothiazolidin-3-yl derivatives
  • Furan-2-ylmethylene compounds
  • Isoxazole-containing molecules

Biological Activity

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide is a complex organic molecule known for its potential biological activities. Its structure incorporates a thiazolidinone ring, a furan moiety, and an isoxazole group, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition capabilities, alongside relevant case studies and research findings.

Structural Characteristics

The molecular formula of the compound is C17H15N3O3S2C_{17}H_{15}N_{3}O_{3}S_{2}, with a molecular weight of 373.45 g/mol. The unique structural features include:

  • Thiazolidinone ring : Known for various biological activities.
  • Furan moiety : Associated with antimicrobial and anticancer properties.
  • Isoxazole group : Enhances interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinone have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that related compounds exhibited minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin .

CompoundTarget BacteriaMIC (µM)Notes
5dS. aureus37.9Most sensitive strain
5gP. aeruginosa248More active than ampicillin
5kE. coli372Effective against resistant strains

Anticancer Activity

The thiazolidinone framework has also been linked to anticancer effects. Studies have reported that compounds similar to this compound demonstrate moderate to strong antiproliferative activity in various cancer cell lines. For example, derivatives have been shown to induce apoptosis in leukemia cell lines through mechanisms involving cell cycle arrest and cytotoxicity assessments .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5eHuman leukemia50Induces apoptosis
5fHuman leukemia75Cell cycle arrest

Enzymatic Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding its interaction with enzymes involved in inflammatory pathways. Thiazolidinone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory response . This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents.

Case Studies

  • Antimicrobial Efficacy Study : A recent study synthesized several thiazolidinone derivatives, including the target compound, assessing their antibacterial properties against a panel of resistant bacterial strains. The results indicated that the synthesized compounds had superior activity compared to traditional antibiotics, particularly against MRSA strains .
  • Anticancer Mechanism Exploration : Another study focused on the cytotoxic effects of thiazolidinone derivatives on human leukemia cells. The findings revealed that specific substitutions on the thiazolidinone ring significantly enhanced cytotoxicity, suggesting a structure–activity relationship that could guide future drug design .

Properties

IUPAC Name

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c1-10-8-13(18-23-10)17-14(20)5-2-6-19-15(21)12(25-16(19)24)9-11-4-3-7-22-11/h3-4,7-9H,2,5-6H2,1H3,(H,17,18,20)/b12-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAMBCUYZSLLSI-FMIVXFBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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